molecular formula C11H9IN2O B13343571 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde

Cat. No.: B13343571
M. Wt: 312.11 g/mol
InChI Key: FRXNRGVXQHKAAR-UHFFFAOYSA-N
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Description

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 4-iodo-1H-pyrazol-1-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde typically involves the iodination of pyrazole derivatives followed by the formation of the benzaldehyde moiety. One common method involves the reaction of 4-iodopyrazole with 3-methylbenzaldehyde under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products Formed

    Oxidation: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzoic acid.

    Reduction: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Iodopyrazole: A simpler analog that lacks the benzaldehyde and methyl groups.

    3-Methylbenzaldehyde: Lacks the pyrazole and iodine substituents.

    4-Iodo-3-methylbenzaldehyde: Lacks the pyrazole substituent.

Uniqueness

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is unique due to the combination of the 4-iodo-1H-pyrazol-1-yl group and the 3-methylbenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs mentioned above .

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)-3-methylbenzaldehyde

InChI

InChI=1S/C11H9IN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3

InChI Key

FRXNRGVXQHKAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)I

Origin of Product

United States

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